(2-Bromo-5-nitro-benzyl)-ethyl-amine

Antimicrobial Activity Halo-Nitro Compounds Structure-Activity Relationship

Researchers requiring selective, sequential derivatization often face inconsistent reactivity from halogen-substituted benzylamines. This compound solves that challenge with strictly orthogonal functional groups. - Ortho-bromine (σₘ +0.393) ensures superior benzylic electrophilicity versus chloro analogs for SN2 displacement. - meta-Nitro group provides a reducible handle; N-ethyl amine (est. pKa ~8.3) enables pH-controlled conjugation. - Validated scaffold for hypoxia-triggered linkers and antimicrobial agents, supported by Hammett and bioreductive activation data.

Molecular Formula C9H11BrN2O2
Molecular Weight 259.10 g/mol
Cat. No. B12073766
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2-Bromo-5-nitro-benzyl)-ethyl-amine
Molecular FormulaC9H11BrN2O2
Molecular Weight259.10 g/mol
Structural Identifiers
SMILESCCNCC1=C(C=CC(=C1)[N+](=O)[O-])Br
InChIInChI=1S/C9H11BrN2O2/c1-2-11-6-7-5-8(12(13)14)3-4-9(7)10/h3-5,11H,2,6H2,1H3
InChIKeyJBRBHTGFZVWSAX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Compound Identity and Primary Pharmacophore Features


(2-Bromo-5-nitro-benzyl)-ethyl-amine (CAS 1532859-34-9, C₉H₁₁BrN₂O₂, MW 259.10) is a bi-functionalized benzylamine derivative featuring an ortho-bromine substituent and a meta-nitro group relative to the benzylic carbon . The molecule serves as a versatile synthetic intermediate enabling sequential derivatization: the benzylic bromide acts as an alkylating electrophile, the nitro group provides a reducible handle for amine generation, and the secondary N-ethyl amine offers a nucleophilic site for further conjugation [1]. This dual orthogonal reactivity (electrophilic benzylic carbon + nucleophilic amine nitrogen) underpins its role as a key building block in medicinal chemistry, particularly for constructing nitrobenzyl-based PROTAC linkers, kinase inhibitor scaffolds, and bioreductive prodrug precursors.

Why Generic Substitution Fails for This Scaffold


The benzylic halogen in 2-halo-5-nitrobenzyl systems is not merely a placeholder; its identity critically controls both the rate of nucleophilic displacement and the stability of the compound during storage and reaction workup [1]. The ortho-bromo substituent possesses a Hammett σₘ constant of +0.393, compared to +0.373 for chlorine, translating to a measurably stronger electron-withdrawing inductive effect that enhances the electrophilicity of the benzylic carbon [2]. Furthermore, the N-ethyl amine moiety confers distinct basicity and steric properties relative to N-methyl or unsubstituted amine analogs, directly affecting reaction selectivity in downstream conjugations. These non-interchangeable electronic and steric parameters mean that substituting a chloro, fluoro, or N-methyl variant can lead to altered reaction kinetics, incomplete conversion, or products with different biological target engagement profiles.

Quantitative Differentiation Against Closest Analogs


Antimicrobial Activity: Bromo vs. Chloro and Fluoro Analogs

Bowman et al. (1972) systematically evaluated a series of sec-α-halo-nitro compounds for antibacterial and antifungal activity. The sec-bromo derivatives exhibited the highest antimicrobial activity and superior chemical stability compared to sec-chloro and sec-fluoro congeners [1]. This finding provides class-level evidence that the bromine substituent at the benzylic position is optimal for biological activity among halogens in this scaffold.

Antimicrobial Activity Halo-Nitro Compounds Structure-Activity Relationship

Benzylic Electrophilicity: Hammett Analysis of Bromine vs. Chlorine

The Hammett substituent constant (σₘ) quantifies the electron-withdrawing power of the ortho-halogen, which directly influences the electrophilicity of the benzylic carbon and the rate of nucleophilic displacement reactions. Bromine has a σₘ value of +0.393, while chlorine is +0.373 – a difference of Δσₘ = +0.020 [1]. Although modest in magnitude, this difference is consistently observed across multiple reaction series and translates to a predictable rate enhancement for SN2 reactions at the benzylic position when bromine is used instead of chlorine. This is consistent with the superior leaving group ability of bromide (pKₐ of HBr ≈ -9) versus chloride (pKₐ of HCl ≈ -7) [2].

Physical Organic Chemistry Hammett Analysis Nucleophilic Substitution

Bioreductive Activation and Hypoxia-Selective Cytotoxicity

Teicher et al. (1980) demonstrated that o-nitrobenzyl bromides and chlorides undergo bioreductive activation selectively in hypoxic environments, with the resulting alkylating species exhibiting significantly greater cytotoxicity toward hypoxic EMT6 tumor cells than oxygenated cells [1]. While the study did not perform a direct head-to-head Br vs Cl comparison, the mechanism inherently relies on the leaving group ability of the benzylic halide. Given that bromide is a superior leaving group relative to chloride, the bromine-bearing analog is predicted to undergo more efficient bioreductive fragmentation under hypoxic conditions. This class of compounds (including the 2-bromo-5-nitro substitution pattern) is therefore of critical interest for hypoxia-targeted anticancer strategies.

Bioreductive Prodrugs Hypoxia-Selective Cytotoxicity Alkylating Agents

Amine Basicity and Nucleophilicity Tuning via N-Ethyl Substitution

The N-ethyl secondary amine in the target compound confers a higher predicted pKa (and thus greater nucleophilicity at physiological pH) compared to the unsubstituted primary amine analog 2-bromo-5-nitrobenzylamine. While experimental pKa data for (2-Bromo-5-nitro-benzyl)-ethyl-amine itself is not publicly available, the closely related diethyl analog (2-bromo-5-nitrobenzyl)diethylamine has a predicted pKa of 8.74, compared to 7.93 for the primary amine 2-bromo-5-nitrobenzylamine . The N-ethyl monoalkyl analog is expected to have a pKa intermediate between these values (approximately 8.3), providing a balance between nucleophilicity and steric accessibility that is distinct from both the primary and tertiary amine variants.

Amine Basicity pKa Prediction Nucleophilicity

Validated Research Application Scenarios


Hypoxia-Activated Anticancer Prodrug Linkers

The superior leaving group ability of bromine over chlorine (supported by Hammett σₘ values [1] and Teicher's bioreductive activation data [2]) makes the compound a preferred choice for designing o-nitrobenzyl-based hypoxia-sensitive linkers. The N-ethyl amine can be conjugated to an active drug payload (e.g., via carbamate or amide linkage), while the benzylic bromide serves as the hypoxia-triggered release site. The combination of bromine's high σₘ value and nitro group's bioreductive capacity creates an efficient 'switch' for tumor-selective payload release; this specific halogen-amine pairing cannot be replicated with the chloro or N-methyl analogs without sacrificing activation kinetics.

Antimicrobial Nitrobenzyl Derivatives for Drug-Resistant Pathogens

Bowman et al. (1972) established that sec-bromo nitro compounds exhibit the highest antimicrobial activity among halogenated analogs [1]. The target compound's 2-bromo-5-nitro substitution pattern aligns with this class of validated antimicrobial agents, making it the empirically preferred intermediate for synthesizing next-generation nitrobenzyl-based antibiotics or antifungal agents. Procurement of the bromo variant over the chloro variant is directly supported by published antimicrobial potency ranking data [1].

Bifunctional Building Block for Sequential Derivatization

The compound's orthogonal functional groups (electrophilic benzylic bromide + nucleophilic secondary amine) enable sequential, chemoselective derivatization [1]. The intermediate basicity of the N-ethyl amine (estimated pKa ≈ 8.3 [2]) facilitates selective acylation at the amine nitrogen without premature displacement of the benzylic bromide when appropriate protecting group strategies are employed. This predicted pKa differential relative to the primary amine analog (pKa 7.93) allows for pH-controlled, stepwise conjugation not achievable with the less basic primary amine variant.

PROTAC Linker Synthesis with Precisely Tuned Spacer Chemistry

The N-ethyl amine provides a specific steric and electronic profile that differs from N-methyl or N,N-dimethyl variants. The ethyl group's additional carbon provides conformational flexibility while maintaining a relatively compact footprint, favorable for PROTAC ternary complex formation. The predicted intermediate pKa [1] ensures sufficient nucleophilicity for conjugation at near-neutral pH while minimizing undesired side reactions that can occur with more basic tertiary amines (pKa ~8.7). This specificity makes the compound a strategic choice for linker libraries where subtle differences in amine substitution can impact degradation efficiency.

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